Glass Transition Temperature Elevation: BPSER/DDM vs. BPAER/DDM (Direct Head-to-Head)
When cured with an identical aromatic diamine hardener (4,4′-diaminodiphenylmethane, DDM), the bisphenol-S-based epoxy network (BPSER/DDM) exhibits a glass transition temperature (Tg) approximately 40 K higher than that of the corresponding bisphenol-A-based network (BPAER/DDM) [1]. This Tg differential was determined by torsional braid analysis (TBA) under isothermal conditions at 373 K and confirmed by dynamic mechanical spectroscopy [1][2]. The enhancement is attributed to the restricted segmental mobility imposed by the polar sulfone (–SO₂–) bridge, which increases the rotational energy barrier of the network backbone relative to the isopropylidene (–C(CH₃)₂–) bridge of DGEBA [2]. This Tg advantage is preserved even in interpenetrating polymer networks (IPNs) with polyurethane: at a BPSER/PU ratio of 25/75, the Tg of BPSER/PU IPN is 60 °C higher than that of the corresponding BPAER/PU IPN [2].
| Evidence Dimension | Glass transition temperature (Tg) |
|---|---|
| Target Compound Data | BPSER/DDM Tg ~40 K higher than BPAER/DDM; BPSER/PU IPN Tg 60 °C higher than BPAER/PU IPN at 25/75 ratio |
| Comparator Or Baseline | BPAER (bisphenol-A epoxy resin) / DDM system; BPAER/PU IPN system |
| Quantified Difference | ΔTg ≈ +40 K (BPSER/DDM vs. BPAER/DDM); ΔTg = +60 °C (BPSER/PU vs. BPAER/PU at 25/75 ratio) |
| Conditions | Torsional braid analysis (TBA) under isothermal 373 K; DDM as curing agent; dynamic mechanical spectroscopy for IPN |
Why This Matters
A 40 K Tg elevation directly translates to a higher maximum service temperature, making the sulfone epoxy the preferred choice for applications requiring sustained mechanical integrity above 180–200 °C where standard DGEBA-based formulations soften or fail.
- [1] Gao, J.; Liu, G.; et al. Cure and glass transition temperature of the bisphenol S epoxy resin with 4,4′-diaminodiphenylmethane. J. Appl. Polym. Sci. 2000, 78 (4), 794–799. View Source
- [2] Gao, J.; Li, Y.; Li, D.; Liu, Y. Thermal properties of bisphenol-S epoxy resin/polyurethane interpenetrating polymer networks. 2000. View Source
